4-Bromo-3-methyl-benzenethiol

Descripción

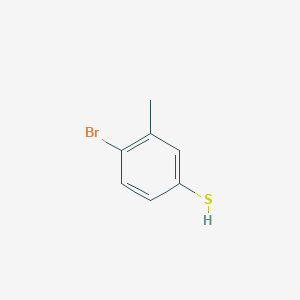

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWLHDEWPQTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576478 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14395-52-9 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3-methyl-benzenethiol physical and chemical properties

An In-depth Technical Guide to 4-Bromo-3-methyl-benzenethiol for Advanced Research

Introduction

This compound is a substituted aromatic thiol that serves as a highly versatile and valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional structure, featuring a nucleophilic thiol group, a reactive bromine atom, and a methyl-substituted benzene ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, reactivity, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The insights herein are designed to facilitate its effective application in the synthesis of complex molecular architectures and novel chemical entities.

Molecular Structure and Identifiers

The structural arrangement of this compound, with a bromine atom para to the thiol group and a methyl group meta to it, dictates its chemical behavior. The thiol group is a potent nucleophile and can be readily oxidized, while the carbon-bromine bond is a key site for cross-coupling reactions.

Chemical Structure

Caption: 2D Structure of this compound.

Key Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial. These are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-3-methylbenzenethiol | [1] |

| CAS Number | 14395-52-9 | [1][2] |

| Molecular Formula | C₇H₇BrS | [1][2] |

| Molecular Weight | 203.10 g/mol | [1][2] |

| InChI | InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | [1] |

| InChIKey | LZJWLHDEWPQTPL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)S)Br | [1] |

Physical and Chemical Properties

The physical properties of this compound are essential for designing reaction conditions, purification procedures, and safe handling protocols.

| Property | Value | Source |

| Appearance | Data not consistently available; related compounds are white to pale yellow crystalline solids. | [3] |

| Boiling Point | 258-262 °C | [2] |

| Density | 1.1398 g/cm³ (at 26 °C) | [2] |

| pKa | 6.19 ± 0.10 (Predicted) | [2] |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The expected spectral features are outlined below.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (solvent dependent), one would expect to observe:

-

Aromatic Protons (3H): Complex signals in the aromatic region (approx. 7.0-7.5 ppm). The protons on the ring will exhibit splitting patterns influenced by each other.

-

Thiol Proton (1H): A broad singlet for the -SH proton, the chemical shift of which is highly variable (approx. 3.0-4.0 ppm) and depends on concentration and solvent.

-

Methyl Protons (3H): A singlet for the -CH₃ group protons, typically appearing in the upfield region (approx. 2.2-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approx. 115-140 ppm). The carbon attached to bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the thiol group (C-S) will also have a characteristic shift.

-

Methyl Carbon (1C): A single peak in the aliphatic region (approx. 20-25 ppm).

Infrared (IR) Spectroscopy

Key vibrational frequencies in the IR spectrum help identify functional groups:

-

S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹.

-

C-S Stretch: A weak absorption band around 600-800 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 600 cm⁻¹.

SpectraBase provides access to reference spectra for this compound, which can be used for comparison.[1]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for sequential and regioselective modifications.

Caption: Major reaction pathways for this compound.

Reactions at the Thiol Group

The thiol group is the most reactive site for nucleophilic attack and oxidation.

-

S-Alkylation: In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, which readily reacts with alkyl halides or other electrophiles to form thioethers. This reaction is fundamental for introducing diverse side chains.[4]

-

Oxidation to Disulfides: Thiols can be easily oxidized to form disulfides. This can occur upon exposure to mild oxidizing agents or even air. This reactivity is important to consider during storage and handling to prevent dimerization.

Reactions at the Bromine Atom

The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

-

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with various aryl or heteroaryl groups using a boronic acid partner and a palladium catalyst. This reaction is extensively used to build complex biaryl scaffolds found in many pharmaceutical agents.[5][6]

-

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts allows for the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the aromatic ring.[6]

-

Other Coupling Reactions: Other common reactions include Heck coupling (with alkenes) and Buchwald-Hartwig amination (with amines), further expanding its synthetic potential.

Synthesis Protocol

While numerous suppliers offer this compound, understanding its synthesis is valuable. A common laboratory-scale approach for preparing aryl thiols involves the reduction of an appropriately substituted benzenesulfonyl chloride.

General Experimental Protocol: Reduction of 4-Bromo-3-methylbenzenesulfonyl Chloride

Causality: This two-step process is often preferred for its reliability. The first step, sulfonation followed by chlorination, provides the stable sulfonyl chloride intermediate. The second step uses a strong reducing agent like zinc dust in an acidic medium to reduce the sulfonyl chloride directly to the thiol.

-

Step 1: Preparation of 4-Bromo-3-methylbenzenesulfonyl Chloride (if not commercially available).

-

4-Bromo-3-methylaniline is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C.

-

The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 4-bromo-3-methylbenzenesulfonyl chloride.

-

-

Step 2: Reduction to this compound.

-

To a stirred suspension of zinc dust in a suitable acidic solvent (e.g., concentrated sulfuric acid or acetic acid), slowly add 4-bromo-3-methylbenzenesulfonyl chloride at a controlled temperature (typically below 20 °C).

-

The reaction is exothermic and requires careful monitoring. Stirring is continued until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto ice water.

-

The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Step 3: Purification.

-

The crude thiol is then purified, typically by vacuum distillation, to yield the final product. Purity is confirmed by NMR and/or GC-MS analysis.

-

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in many biologically active molecules. Its role as a versatile building block is critical for constructing libraries of compounds for screening.

-

Scaffold for Bioactive Molecules: The ability to perform orthogonal chemistry at the thiol and bromide positions allows for the systematic development of structure-activity relationships (SAR). For example, the related compound 4-bromothiophenol is a reagent in the synthesis of indole-3-ethyl ketone-α-thioether derivatives, which have shown antimalarial activity.[3]

-

Antibacterial Agents: The corresponding aniline, 4-bromo-3-methylaniline, has been used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. Subsequent Suzuki coupling at the bromine site yielded compounds with significant antibacterial activity against extensively drug-resistant (XDR) S. Typhi.[5] This highlights the potential of the 4-bromo-3-methylphenyl scaffold in developing novel anti-infective agents. The thiol analogue could be used to create thioether or other sulfur-containing derivatives with potentially different biological profiles.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel.

GHS Hazard Classification

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | H301: Toxic if swallowed | [1] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [1] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [1] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [1][7] |

| Respiratory Irritation | H335: May cause respiratory irritation | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Eyewash stations and safety showers must be readily accessible.[8][9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[8][9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8][9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[8]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up. Incompatible materials include strong oxidizing agents and strong bases.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter the environment.[8]

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in advanced organic synthesis. Its defined physical properties, predictable spectroscopic signature, and, most importantly, its dual reactivity at the thiol and bromide sites, make it an invaluable tool for medicinal chemists and researchers. Proper understanding of its characteristics and adherence to strict safety protocols are paramount to harnessing its full synthetic potential in the development of novel pharmaceuticals and functional materials.

References

-

PubChem. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105. [Link]

-

PubChem. 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798. [Link]

-

PubChem. 3-Bromo-4-methylbenzene-1-thiol | C7H7BrS | CID 12722087. [Link]

-

Cheméo. Chemical Properties of Benzenethiol, 4-bromo- (CAS 106-53-6). [Link]

-

Wikipedia. 4-Bromothiophenol. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]

-

NIST. Benzenethiol, 4-bromo-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Bromothiophenol: Properties, Applications, and Manufacturing Insights. [Link]

-

Ramalingam, A., et al. (2019). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry. [Link]

-

Molecules. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosane-20-propanoic acid, 2,2,4,4-tetramethyl-21-oxo-, dodecyl ester. [Link]

-

Reich, H. J. Organic Chemistry Data. [Link]

-

ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

-

PubChem. 4-Bromo-3-methylbutane-1-thiol | C5H11BrS | CID 87203327. [Link]

Sources

- 1. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-methylbenzenethiol CAS#: 14395-52-9 [m.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound [chemdict.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

synthesis pathway for 4-Bromo-3-methyl-benzenethiol

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-benzenethiol

Introduction

This compound is a substituted aromatic thiol of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a thiol group for nucleophilic reactions or metal surface binding, a bromine atom for cross-coupling reactions, and a methyl group for steric and electronic tuning—makes it a valuable and versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for professionals in drug development and chemical research. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most viable synthetic strategies.

Part 1: Synthesis via Diazotization of 4-Bromo-3-methylaniline

This classical and highly effective route leverages the transformation of a primary aromatic amine into a versatile diazonium salt intermediate, which is then converted to the target thiol. The most established variant for this conversion is the Leuckart thiophenol reaction.[1][2]

Pathway Rationale

The conversion of an amino group into a diazonium salt is a cornerstone of aromatic chemistry.[3][4] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), enabling its displacement by a wide array of nucleophiles that would not typically react in standard nucleophilic aromatic substitution.[5] This strategy is particularly powerful for installing functionalities like the thiol group, which are otherwise difficult to introduce directly. The starting material, 4-bromo-3-methylaniline, is a readily available commercial compound, making this a practical first-choice approach.[6]

Reaction Mechanism

The synthesis proceeds in two distinct, sequential stages:

-

Diazotization: 4-Bromo-3-methylaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][7] This reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the 4-bromo-3-methylbenzenediazonium salt.[8][9]

-

Thiol Introduction (Leuckart Reaction): The cold diazonium salt solution is then treated with a sulfur nucleophile, typically potassium ethyl xanthate (C₂H₅OCS₂K).[10] This forms an intermediate aryl diazonium xanthate, which decomposes, often with gentle warming in the presence of a copper(I) catalyst, to release nitrogen gas and form an aryl xanthate.[1] The final step is the alkaline hydrolysis of the xanthate ester (e.g., with sodium hydroxide), which cleaves the ester to yield the target 4-bromo-3-methyl-benzenethiolate, followed by acidic workup to protonate it to the final thiol product.[2]

Visualizing the Pathway: Diazotization Route

Caption: Workflow for the synthesis via diazotization and Leuckart reaction.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Bromo-3-methylaniline

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-3-methylaniline (18.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

Cool the resulting solution to 0 °C in an ice-salt bath with vigorous stirring. The aniline hydrochloride salt may precipitate as a fine slurry.

-

Separately, prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in water (25 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting clear or pale-yellow solution of 4-bromo-3-methylbenzenediazonium chloride is used immediately in the next step.

Step 2: Conversion to Thiol via Xanthate Intermediate

-

In a separate 1 L beaker, prepare a solution of potassium ethyl xanthate (17.6 g, 0.11 mol) in water (100 mL). Cool this solution to 10 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with continuous stirring. A thick, oily precipitate of the aryl xanthate will form.

-

Allow the mixture to stand for 30 minutes at room temperature, then gently warm it to 50-60 °C on a water bath until the evolution of nitrogen gas ceases (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature. The crude aryl xanthate can be separated by decantation or extracted with a water-immiscible solvent like diethyl ether or dichloromethane.

Step 3: Hydrolysis and Purification

-

Transfer the crude aryl xanthate to a flask containing a solution of sodium hydroxide (20 g, 0.5 mol) in ethanol (150 mL) and water (50 mL).

-

Heat the mixture to reflux for 4-6 hours to effect complete hydrolysis.

-

Cool the reaction mixture and dilute it with water (200 mL). If any unreacted starting material or byproducts are present, perform an extraction with diethyl ether to remove them, leaving the sodium thiophenolate in the aqueous layer.

-

Carefully acidify the cold aqueous solution with dilute sulfuric acid or hydrochloric acid until it is acidic to litmus paper (pH ~2-3). The target thiol will precipitate as an oil or solid.

-

Extract the product with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Part 2: Synthesis via Reduction of Sulfonyl Chloride

An alternative and robust pathway involves the reduction of a corresponding arylsulfonyl chloride. This method is advantageous when the starting aniline is unavailable or when the instability of the diazonium intermediate is a concern.

Pathway Rationale

Arylsulfonyl chlorides are common, relatively stable intermediates that can be synthesized from arenes via chlorosulfonation. Their reduction to thiols is a well-established transformation.[11] A variety of reducing agents can accomplish this, offering flexibility in reaction conditions and functional group tolerance.[12][13] This pathway changes the nature of the key bond formation from a C-S bond (in the Leuckart reaction) to the reduction of an existing sulfur functionality.

Stage 1: Synthesis of 4-Bromo-3-methyl-benzenesulfonyl Chloride

The necessary precursor is prepared from 4-bromo-3-methyltoluene (commercially available). The standard procedure involves electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). The sulfonyl chloride group is directed ortho to the activating methyl group.

Protocol:

-

In a flask protected from moisture, cool chlorosulfonic acid (3-4 equivalents) to 0 °C.

-

Slowly add 4-bromo-3-methyltoluene (1 equivalent) portion-wise, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Very carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane) may be necessary for purification.

Stage 2: Reduction of the Sulfonyl Chloride

Several methods can be employed to reduce the 4-bromo-3-methyl-benzenesulfonyl chloride to the thiol. The choice of method depends on the desired scale, available reagents, and required chemoselectivity.

-

Zinc and Acid: This is a classic, cost-effective, and powerful method. Zinc dust in the presence of an acid (like sulfuric or acetic acid) generates a potent reducing environment that converts the sulfonyl chloride to the thiol.[11]

-

Triphenylphosphine: This reagent offers a milder, non-metallic alternative. The reaction with triphenylphosphine in a solvent like toluene effectively deoxygenates the sulfonyl chloride to produce the thiol.[13][14]

-

Lithium Aluminum Hydride (LiAlH₄): A very strong reducing agent capable of this transformation, but its lack of chemoselectivity can be a drawback if other reducible functional groups are present.[12]

Data Summary: Comparison of Reduction Methods

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Zn / H₂SO₄ | Aqueous acid, room temp. to mild heating | Inexpensive, high yield, scalable | Generates metal salt waste, strongly acidic |

| Triphenylphosphine | Toluene, reflux | Mild, non-metallic, good functional group tolerance | Stoichiometric phosphine oxide byproduct, higher cost |

| LiAlH₄ | Anhydrous ether or THF, 0 °C to RT | Very powerful and fast | Highly reactive, not chemoselective, requires strict anhydrous conditions |

Visualizing the Pathway: Sulfonyl Chloride Reduction Route

Caption: Workflow for the synthesis via sulfonyl chloride reduction.

Detailed Experimental Protocol (Using Zinc/Sulfuric Acid)

-

Set up a three-necked flask with a mechanical stirrer, dropping funnel, and reflux condenser.

-

Add zinc dust (4-5 equivalents) to a mixture of water and ethanol.

-

From the dropping funnel, add a solution of 4-bromo-3-methyl-benzenesulfonyl chloride (1 equivalent) dissolved in toluene or THF.

-

Slowly add concentrated sulfuric acid dropwise with vigorous stirring. The reaction is exothermic; maintain the temperature around 50-70 °C with external cooling if necessary.

-

After the addition is complete, continue stirring at this temperature for 2-4 hours until the reaction is complete.

-

Cool the mixture and filter to remove excess zinc and zinc salts.

-

Extract the filtrate with diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation and purify the resulting crude thiol by vacuum distillation.

Part 3: Comparative Analysis and Safety Imperatives

| Feature | Diazotization/Leuckart Pathway | Sulfonyl Chloride Reduction Pathway |

| Starting Material | 4-Bromo-3-methylaniline | 4-Bromo-3-methyltoluene |

| Number of Steps | 2-3 (Diazotization, Xanthate formation/hydrolysis) | 2 (Chlorosulfonation, Reduction) |

| Key Intermediates | Unstable diazonium salt | Stable sulfonyl chloride |

| Scalability | Can be challenging due to diazonium instability | Generally more straightforward to scale |

| Reagent Hazards | Diazonium salts (explosive if dry), NaNO₂ (oxidizer) | Chlorosulfonic acid (highly corrosive), strong reducing agents (e.g., LiAlH₄) |

| Waste Stream | Aqueous waste, copper salts (if used) | Metal salt waste (Zn method), phosphine oxide (PPh₃ method) |

Critical Safety Considerations

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially if isolated in a dry state. Always keep diazonium salt solutions cold (0-5 °C) and use them immediately after preparation without attempting to isolate them.

-

Thiophenols: Aromatic thiols, including the target product, possess a powerful and unpleasant stench. All manipulations should be performed in a well-ventilated fume hood. They are also toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Corrosive and Reactive Reagents: Both pathways involve highly corrosive reagents like concentrated acids (HCl, H₂SO₄) and chlorosulfonic acid. Strong reducing agents like LiAlH₄ react violently with water. Adhere strictly to established laboratory safety procedures when handling these chemicals.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, well-documented pathways. The choice between the diazotization of 4-bromo-3-methylaniline and the reduction of 4-bromo-3-methyl-benzenesulfonyl chloride depends on factors such as starting material availability, desired scale, and the specific equipment and safety infrastructure available to the researcher. The diazotization route is a classic method for aryl thiol synthesis, while the sulfonyl chloride reduction pathway offers an alternative with a more stable intermediate. Both methods, when executed with precision and adherence to safety protocols, provide effective access to this important chemical building block.

References

-

Reduction of Sulfonyl Chlorides to Thiols | 16 | Catalysis of Organic. (1989). Wiley Online Library. [Link]

- AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.

-

Reduction of Sulfonyl Chlorides. Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH. [Link]

-

Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate. [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. (2009). ACS Publications. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Diazonium compound. Wikipedia. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Diazonium Substitution - Sandmeyer Reactions (IOC 38). (2022). YouTube. [Link]

-

Leuckart thiophenol reaction. Grokipedia. [Link]

-

Copper(II)-Catalyzed Single-Step Synthesis of Aryl Thiols from Aryl Halides and 1,2-Ethanedithiol. (2015). Seoul National University. [Link]

-

Preparation of aniline derivatives from aryl halides in the presence of catalytic amounts of MCM-41-dtz-Pd. ResearchGate. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. ResearchGate. [Link]

-

Leuckart thiophenol reaction. Wikipedia. [Link]

-

sulfonylchloride to thiol. (2008). Sciencemadness Discussion Board. [Link]

-

Diazonium Salts: Importance in Synthetic Organic Chemistry. Unacademy. [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

-

Synthesis of thiols from the reaction of aryl halides and 1,2-ethanedithiol. ResearchGate. [Link]

-

Leuckart Thiophenol Reaction. Organic Chemistry Portal. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Reactions involving arenediazonium salts. Lumen Learning. [Link]

-

4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Chemistry-4. Kolkata. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

-

4-Bromo-3-methylaniline. PubChem. [Link]

-

4-Bromo-3-methylbenzene-1-thiol. PubChem. [Link]

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]

-

The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

leuckart thiophenol reaction - Literature. Organic Chemistry Portal. [Link]

- RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

4-Bromothiophenol. Wikipedia. [Link]

-

neopentyl phenyl sulfide. Organic Syntheses Procedure. [Link]

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

Sources

- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 2. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 6. nbinno.com [nbinno.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. grokipedia.com [grokipedia.com]

- 11. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

4-Bromo-3-methyl-benzenethiol CAS number 14395-52-9

An In-depth Technical Guide to 4-Bromo-3-methyl-benzenethiol (CAS: 14395-52-9): Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction and Overview

This compound is a strategically important bifunctional building block in modern organic synthesis. Its value for researchers, particularly in the fields of medicinal chemistry and materials science, stems from its unique molecular architecture. The compound features a nucleophilic thiol (-SH) group and a synthetically versatile aryl bromide, both attached to a methylated benzene ring. This arrangement allows for sequential, regioselective modifications, enabling the construction of complex molecular frameworks.

The thiol group serves as a potent nucleophile for forming thioether linkages, a common motif in pharmacologically active compounds.[1][2] Simultaneously, the bromine atom acts as a crucial handle for a wide array of palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The presence of the methyl group can also profoundly influence the molecule's steric and electronic properties, a factor often exploited in drug design to enhance potency, selectivity, or pharmacokinetic profiles—a concept sometimes referred to as the "magic methyl" effect.[4]

This guide provides an in-depth exploration of the synthesis, properties, reactivity, and safe handling of this compound, offering field-proven insights for its effective application in research and development.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis via Sulfonyl Chloride Reduction

This protocol is a self-validating system, where the successful isolation of the intermediate sulfonyl chloride in Step 1 confirms the viability of the starting material and diazotization conditions before proceeding to the final reduction.

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

-

Rationale: This step converts the amino group of 4-bromo-3-methylaniline into a diazonium salt, which is then displaced by sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride. This is a standard Sandmeyer-type reaction.

-

Methodology:

-

In a well-ventilated fume hood, prepare a solution of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 4-bromo-3-methylaniline to the cold acid solution with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water. The sulfonyl chloride will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Reduction to this compound

-

Expert Insight: The reduction of a sulfonyl chloride to a thiol is a robust transformation. Using red phosphorus with iodine in an acidic medium generates a powerful in situ reducing agent (HI), which efficiently performs the conversion. [5]This method is often preferred over metal-based reductions for its high yield and functional group tolerance.

-

Methodology:

-

Place the crude 4-bromo-3-methylbenzenesulfonyl chloride from Step 1, red phosphorus, and a catalytic amount of iodine in a round-bottom flask containing glacial acetic acid.

-

Heat the mixture to reflux with stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a larger beaker of ice water and stir.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, a dilute solution of sodium bicarbonate (to remove acetic acid), and finally with brine. [6] 7. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude thiol. [6]

-

Purification

-

Rationale: Crude thiols often contain disulfide impurities from oxidative side reactions. Column chromatography is the most effective method for separating the desired thiol from these less polar disulfides and other non-polar impurities.

-

Methodology:

-

Prepare a silica gel column using a low-polarity eluent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

-

Elute the column, collecting fractions and monitoring by TLC. The thiol product is typically more polar than the disulfide byproduct.

-

Combine the pure fractions and remove the solvent in vacuo to yield purified this compound, which should be stored under a nitrogen atmosphere to prevent oxidation.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent lies in the orthogonal reactivity of its two primary functional groups. This allows for controlled, stepwise elaboration of the molecule.

Caption: Key reaction pathways available for this compound.

Reactions at the Thiol Group

The thiol group is acidic and highly nucleophilic, making it an excellent site for forming thioethers.

-

S-Alkylation: This is one of the most common transformations. The thiol can be deprotonated with a mild base (e.g., K₂CO₃, Et₃N) to form the thiolate anion, which then readily displaces a leaving group from an alkyl halide in an Sₙ2 reaction. This is a cornerstone reaction for installing thioether linkages in drug candidates. [2]* Oxidation to Disulfides: In the presence of mild oxidizing agents (e.g., I₂, air, DMSO), thiols can couple to form disulfides. This reaction is often reversible and is a common side reaction if the thiol is not handled under an inert atmosphere. [5]

Reactions at the Aryl Bromide

The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, creating biaryl structures. [3]* Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. [3]* Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system yields an aryl-alkyne conjugate. [3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. [7]

| Hazard Class | GHS Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H301 | Toxic if swallowed [7] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin [7] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage [7] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled [7] |

| STOT SE 3 | H335 | May cause respiratory irritation [7]|

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. [8][9]Ensure an eyewash station and safety shower are immediately accessible. [9]* Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Eye Protection: Use tight-sealing safety goggles and a face shield. [9] * Lab Coat: A flame-resistant lab coat is required.

-

-

Handling: Avoid all contact with skin, eyes, and clothing. [8]Prevent inhalation of dust or vapors. Due to the potent stench characteristic of thiols, it is advisable to quench any residual material on glassware with bleach before removing it from the fume hood. [10]* Storage: Store locked up in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from oxidizing agents. [8][10]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains. [10]

References

-

1PlusChem. 14395-52-9 | 4-Bromo-3-methylbenzenethiol. [Link]

-

PubChem. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. [Link]

-

Wikipedia. 4-Bromothiophenol. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Bromothiophenol: Properties, Applications, and Manufacturing Insights. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 5. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]

- 6. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-3-methyl-benzenethiol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-3-methyl-benzenethiol (CAS No: 14395-52-9), a substituted aromatic thiol of interest in synthetic chemistry and materials science.[1] By dissecting the chemical shifts, coupling constants, and signal multiplicities, we will elucidate the complete spectral assignment for this molecule. This document serves as a practical reference, blending foundational principles with expert interpretation to guide researchers in their own structural characterization endeavors.

Molecular Structure and Spectroscopic Context

This compound is a trifunctionalized benzene derivative. Its structure is characterized by three distinct substituents on the aromatic ring: a bromine atom, a methyl group, and a thiol (sulfhydryl) group. The relative positions of these groups (1-thiol, 3-methyl, 4-bromo) create a unique electronic environment for each proton and carbon atom, resulting in a well-resolved and highly informative NMR spectrum.

Understanding the interplay of these substituents is key to interpreting the spectra. The thiol (-SH) and methyl (-CH₃) groups are generally considered weak electron-donating groups, while the bromine (-Br) atom is an electron-withdrawing group due to its electronegativity, yet it can donate electron density through resonance.[2] These competing effects precisely dictate the shielding and deshielding of the aromatic nuclei, which is reflected in their chemical shifts.

To facilitate a clear discussion, the following standardized numbering system will be used for all spectral assignments.

Figure 1: Structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct map of the hydrogen environments within a molecule. For this compound, we anticipate four distinct signals: one for the thiol proton, one for the methyl protons, and three for the aromatic protons.

Table 1: ¹H NMR Spectral Data for this compound (Data sourced from the SpectraBase repository, acquired on a 60 MHz instrument. Chemical shifts may vary slightly with different solvents and spectrometer frequencies.)[3]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ | ~2.35 | Singlet (s) | 3H |

| -SH | ~3.50 | Singlet (s) | 1H |

| H-2 | ~7.05 | Doublet (d) | 1H |

| H-5 | ~7.15 | Doublet of doublets (dd) | 1H |

| H-6 | ~7.35 | Doublet (d) | 1H |

Interpretation and Justification:

-

Methyl Protons (-CH₃ at C3): This signal appears as a sharp singlet at approximately 2.35 ppm. Its integration value of 3H confirms it corresponds to the three equivalent protons of the methyl group. The singlet multiplicity arises because there are no adjacent protons to induce splitting.

-

Thiol Proton (-SH at C1): The thiol proton signal is observed as a singlet around 3.50 ppm. Protons on heteroatoms like sulfur often do not couple with adjacent protons due to rapid chemical exchange or quadrupole broadening, resulting in a singlet. Its integration corresponds to a single proton.

-

Aromatic Protons (H-2, H-5, H-6):

-

H-6: This proton is ortho to the electron-donating thiol group and meta to the methyl group. It appears as a doublet at the most downfield position of the aromatic protons (~7.35 ppm), primarily due to deshielding from the adjacent bromine atom. The splitting is caused by its coupling to the neighboring H-5 proton.

-

H-5: Positioned ortho to the bromine atom and meta to both the thiol and methyl groups, this proton experiences a complex electronic environment. It appears as a doublet of doublets (~7.15 ppm), being split by both H-6 and H-2.

-

H-2: This proton is ortho to the thiol group and meta to the bromine atom. It resonates at the most upfield position of the aromatic signals (~7.05 ppm). Its doublet nature is due to coupling with the adjacent H-5 proton.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound (Data sourced from the SpectraBase repository.)[3]

| Signal Assignment | Chemical Shift (δ) ppm |

| -CH₃ (C7) | ~22.5 |

| C4 (C-Br) | ~121.0 |

| C1 (C-SH) | ~129.0 |

| C6 | ~130.5 |

| C2 | ~131.5 |

| C5 | ~133.0 |

| C3 (C-CH₃) | ~139.5 |

Interpretation and Justification:

-

Methyl Carbon (C7): The aliphatic methyl carbon is the most shielded, appearing at the furthest upfield position (~22.5 ppm), consistent with typical sp³-hybridized carbons.[4]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

C4 (ipso-Carbon to Br): This carbon, directly bonded to the electronegative bromine, is found at approximately 121.0 ppm. The strong electronegativity of bromine results in a distinct chemical shift for the ipso-carbon.

-

C1 (ipso-Carbon to SH): The carbon bearing the thiol group appears around 129.0 ppm. The thiol group's influence is less pronounced than that of the bromine or methyl group on their respective ipso-carbons.

-

C3 (ipso-Carbon to CH₃): The carbon attached to the methyl group is significantly deshielded, resonating at the most downfield position (~139.5 ppm). This is a characteristic effect of alkyl substitution on an aromatic ring.

-

C2, C5, and C6: These remaining carbons appear in the typical aromatic region between 130.5 and 133.0 ppm. Their precise assignments can be definitively confirmed using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals.

-

Standardized Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following methodology is recommended for compounds like this compound.

1. Sample Preparation: a. Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For increased polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly alter chemical shifts.[5] b. Concentration: Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube. c. Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent. d. Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is critical for sharp spectral lines.

2. Spectrometer Setup and ¹H NMR Acquisition: a. Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. c. Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.

- Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

- Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

- Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

3. ¹³C NMR Acquisition: a. Experiment Type: Use a standard proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon. b. Acquisition Parameters:

Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.

Relaxation Delay (D1): A 2-second delay is a standard starting point.

Spectral Width: Ensure the spectral width covers the full range of expected carbon chemical shifts (typically 0-220 ppm).

Figure 2: Workflow for structural validation using combined NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The analysis presented in this guide demonstrates how a systematic interpretation of chemical shifts and coupling patterns, grounded in the fundamental principles of substituent effects, allows for the unambiguous assignment of every proton and carbon signal. This process validates the compound's identity and serves as a model workflow for the structural elucidation of complex organic molecules, a critical task in pharmaceutical development, quality control, and advanced chemical research.

References

-

PubChem. (n.d.). 4-Bromo-3-methylbenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A similar resource is referenced: Organometallics 2010, 29, 21, 4652–4662, which can be found at [Link])

Sources

- 1. 4-Bromo-3-methylbenzenethiol CAS#: 14395-52-9 [m.chemicalbook.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Structural Elucidation of 4-Bromo-3-methyl-benzenethiol: An Integrated FT-IR and Mass Spectrometry Analysis

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of novel and existing compounds is paramount. 4-Bromo-3-methyl-benzenethiol, a substituted aromatic thiol, presents a compelling case for the application of modern analytical techniques. Its molecular architecture, featuring a bromine atom, a methyl group, and a thiol functional group on a benzene ring, offers a rich tapestry of spectroscopic features. This guide provides an in-depth technical exploration of the characterization of this compound, leveraging the synergistic capabilities of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques, present field-proven experimental protocols, and interpret the anticipated spectral data, offering a comprehensive roadmap for researchers, scientists, and drug development professionals.

Part 1: Unveiling Molecular Vibrations with FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups within a molecule.[1][2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Anticipated FT-IR Spectral Features of this compound

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The interpretation of this spectrum is a systematic process of correlating observed peaks with known vibrational frequencies.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance and Expert Insights |

| Thiol (S-H) | Stretching | 2550 - 2600 | This is a weak but highly characteristic peak. Its presence is a strong indicator of the thiol group. In some cases, this peak can be broad due to hydrogen bonding.[3][4] |

| Aromatic C-H | Stretching | 3000 - 3100 | These are typically multiple weak to medium peaks just above 3000 cm⁻¹, confirming the presence of the benzene ring. |

| Methyl (C-H) | Stretching | 2850 - 2960 | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| Aromatic C=C | Stretching | 1450 - 1600 | A series of sharp, medium-intensity peaks are expected in this region, characteristic of the benzene ring's skeletal vibrations. |

| C-S | Stretching | 600 - 800 | This peak is often weak and can be difficult to assign definitively due to its presence in the fingerprint region. |

| C-Br | Stretching | 500 - 650 | The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum. |

| Aromatic C-H | Out-of-plane Bending | 800 - 900 | The substitution pattern on the benzene ring influences the position of these strong bands. For a 1,2,4-trisubstituted ring, specific patterns are expected. |

Experimental Protocol: FT-IR Analysis

A robust and reproducible FT-IR analysis hinges on meticulous sample preparation and instrument operation.

1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Rationale: ATR is a preferred technique for solid and liquid samples as it requires minimal to no sample preparation, reducing the potential for sample alteration.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is impeccably clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply consistent pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.

-

2. Instrument Parameters

-

Rationale: Optimizing instrument parameters ensures a high-quality spectrum with a good signal-to-noise ratio.

-

Settings:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for most qualitative analyses)

-

Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio)

-

Apodization: Happ-Genzel (a good general-purpose function)

-

3. Data Processing and Interpretation

-

Procedure:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Correlate the observed peaks with the expected vibrational frequencies using standard correlation charts and spectral databases.[5][6][7]

-

Visualizing the FT-IR Workflow

Caption: Experimental workflow for FT-IR analysis.

Part 2: Deciphering Molecular Mass and Fragmentation with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[8] When coupled with a fragmentation technique like Electron Ionization (EI), it also offers valuable insights into the molecular structure.

Anticipated Mass Spectrum of this compound

The mass spectrum of this compound will be characterized by a distinct molecular ion peak and a series of fragment ions. A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[9] This results in a characteristic M+2 peak with roughly the same intensity as the molecular ion peak (M).

Table of Expected Ions and Fragments:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Significance and Expert Insights |

| 202 | 204 | [C₇H₇BrS]⁺ | The molecular ion peak. The presence of the M+2 peak with nearly equal intensity is a definitive indicator of a single bromine atom in the molecule.[9] |

| 123 | 123 | [C₇H₇S]⁺ | Loss of the bromine radical. This is a common fragmentation pathway for organobromine compounds. |

| 91 | 91 | [C₇H₇]⁺ | The tropylium ion, a common and stable fragment in the mass spectra of alkyl-substituted benzene derivatives, formed via rearrangement after loss of the thiol and bromine moieties.[10][11][12] |

| 169 | 171 | [C₆H₄BrS]⁺ | Loss of a methyl radical (CH₃) from the molecular ion. |

| 77 | 77 | [C₆H₅]⁺ | The phenyl cation, resulting from further fragmentation. |

Experimental Protocol: Mass Spectrometry Analysis

A typical mass spectrometry analysis for a compound like this compound would involve Gas Chromatography (GC) for sample introduction and separation, followed by Electron Ionization (EI) Mass Spectrometry.

1. Sample Preparation

-

Rationale: Proper sample preparation ensures that the analyte is in a suitable form for introduction into the GC-MS system and avoids contamination.

-

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

2. GC-MS Parameters

-

Rationale: The GC parameters are optimized to achieve good separation of the analyte from any impurities, while the MS parameters are set to ensure efficient ionization and detection.

-

GC Settings:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Settings:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation)[8]

-

Mass Range: 50 - 300 amu

-

Ion Source Temperature: 230 °C

-

3. Data Analysis

-

Procedure:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M) and the M+2 peak to confirm the presence of bromine.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.[13][14]

-

Visualizing the Mass Spectrometry Workflow and Fragmentation

Caption: Workflow for GC-MS analysis.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By integrating the functional group information from FT-IR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous identification can be achieved. The characteristic S-H and aromatic C-H stretches in the FT-IR spectrum, coupled with the distinctive M/M+2 isotopic pattern and predictable fragmentation in the mass spectrum, provide a self-validating system for structural confirmation. This guide has outlined the theoretical basis, practical protocols, and expected outcomes for these analyses, providing a solid foundation for researchers in their pursuit of chemical characterization.

References

-

Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. (2015). Analytical Chemistry. Retrieved January 13, 2026, from [Link]

-

Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

-

4-Bromo-3-methylbenzene-1-thiol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. (2021). MDPI. Retrieved January 13, 2026, from [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Benzenethiol, 4-nitro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

FT-IR spectra of a thiophenol and b diphenyldisulfide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved January 13, 2026, from [Link]

-

FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Benzenethiol, 4-bromo-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). University of California, Irvine. Retrieved January 13, 2026, from [Link]

-

Benzenethiol. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). University of California, Davis. Retrieved January 13, 2026, from [Link]

-

4-Methylbenzenethiol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. Retrieved January 13, 2026, from [Link]

-

Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Retrieved January 13, 2026, from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. Retrieved January 13, 2026, from [Link]

-

Benzenethiol, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Benzenethiol, 4-bromo-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep. Retrieved January 13, 2026, from [Link]

-

Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians. (1978). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]

-

Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Benzene, 1-bromo-3-methyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

4-Bromo-3-chlorotoluene. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved January 13, 2026, from [Link]

-

3-Bromo-4-methylbenzene-1-thiol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

3-Bromo-4-fluorobenzenethiol, S-trimethylacetyl-. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. azooptics.com [azooptics.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzenethiol, 4-nitro- [webbook.nist.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. instanano.com [instanano.com]

- 8. Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes | MDPI [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. whitman.edu [whitman.edu]

- 11. youtube.com [youtube.com]

- 12. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 13. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]

- 14. Benzene, 1-bromo-3-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-3-methyl-benzenethiol

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-methyl-benzenethiol, tailored for researchers, scientists, and professionals in drug development. We will delve into the known physicochemical properties of this compound, predict its solubility in common laboratory solvents based on chemical principles, and provide a detailed, field-proven protocol for experimentally determining its thermodynamic solubility.

Introduction: The Significance of Solubility

This compound is an aromatic thiol compound with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility profile is a critical first step in any research or development endeavor. Solubility dictates the choice of solvents for reactions, purification, and formulation, and it is a key determinant of a compound's bioavailability and efficacy in biological systems.[1][2] Poor solubility can lead to unreliable results in in vitro assays and present significant challenges in developing effective drug delivery systems.[1][2] This guide is designed to provide both theoretical insights and practical methodologies for characterizing the solubility of this compound.

Physicochemical Properties of this compound

A compound's physicochemical properties are foundational to understanding its solubility. The table below summarizes the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrS | PubChem[3] |

| Molecular Weight | 203.10 g/mol | PubChem[3] |

| Boiling Point | 258-262 °C | ChemicalBook[4] |

| Density | 1.1398 g/cm³ (at 26 °C) | ChemicalBook[4] |

| pKa (predicted) | 6.19 ± 0.10 | ChemicalBook[4] |

| XLogP3 (calculated) | 3.8 | PubChem[3] |

The predicted pKa of 6.19 suggests that this compound is a weak acid.[4] The calculated XLogP3 value of 3.8 indicates a high degree of lipophilicity, suggesting that the compound will be more soluble in nonpolar organic solvents than in water.[3]

Theoretical Solubility Profile: "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5][6] Given the structure of this compound, which features a largely nonpolar benzene ring with methyl and bromo substituents, and a weakly polar thiol group, we can predict its general solubility behavior in common laboratory solvents.

Solvent Categories and Predicted Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to its high lipophilicity (XLogP3 of 3.8), this compound is expected to exhibit high solubility in these solvents.[3] The nonpolar interactions between the aromatic ring and the solvent molecules will be favorable.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): This compound is likely to be soluble in these solvents. While these solvents have some polarity, they can effectively solvate the nonpolar regions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in these solvents is expected to be moderate to low . The polar thiol group can engage in hydrogen bonding with the solvent, but the large nonpolar portion of the molecule may limit overall solubility.

-

Aqueous Solvents (e.g., Water, Buffers): this compound is predicted to have very low solubility in water due to its hydrophobic nature. The presence of the thiol group, which can be deprotonated in basic conditions, suggests that solubility may increase in aqueous basic solutions (e.g., 5% sodium hydroxide) due to the formation of a more polar thiolate salt.[7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for measuring thermodynamic solubility, which represents the true equilibrium solubility of a compound.[1][8]

Causality Behind Experimental Choices

The shake-flask method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[9] Using an excess of the solid compound ensures that the solution becomes saturated.[8] The extended shaking or agitation period is crucial to allow sufficient time for the dissolution process to reach equilibrium.[1][10] Temperature control is critical as solubility is temperature-dependent.[11] Finally, separating the solid from the liquid phase and analyzing the concentration of the solute in the clear supernatant provides the quantitative solubility value.

Step-by-Step Protocol

-

Preparation of Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

-

Experimental Procedure:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Visualizing the Workflow

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylbenzene-1-thiol. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-methylbenzenethiol CAS#: 14395-52-9 [m.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 4-Bromo-3-methylbenzenethiol

Introduction